Sodium 3-formylbenzenesulfonate
Overview
Description
Sodium 3-formylbenzenesulfonate is an organic compound with the molecular formula C7H5NaO4S. It is also known as 3-sulfobenzaldehyde sodium salt. This compound is characterized by the presence of a formyl group (-CHO) attached to a benzene ring, which is further substituted with a sulfonate group (-SO3Na). This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-formylbenzenesulfonate can be synthesized through the sulfonation of 3-formylbenzoic acid. The process involves the reaction of 3-formylbenzoic acid with sulfur trioxide (SO3) in the presence of a suitable solvent, followed by neutralization with sodium hydroxide (NaOH) to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale sulfonation reactors where 3-formylbenzoic acid is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-formylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-sulfobenzoic acid.
Reduction: 3-hydroxymethylbenzenesulfonate.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
Sodium 3-formylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.
Medicine: this compound derivatives are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 3-formylbenzenesulfonate largely depends on its chemical structure and the specific application. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. Additionally, the sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Comparison with Similar Compounds
Sodium 2-formylbenzenesulfonate: Similar structure but with the formyl group in the ortho position relative to the sulfonate group.
Sodium 4-formylbenzenesulfonate: Similar structure but with the formyl group in the para position relative to the sulfonate group.
Uniqueness: Sodium 3-formylbenzenesulfonate is unique due to the meta positioning of the formyl and sulfonate groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. The meta configuration also affects its interaction with biological targets, making it distinct from its ortho and para counterparts .
Biological Activity
Sodium 3-formylbenzenesulfonate, also known as 3-sulfobenzaldehyde sodium salt, is an organic compound with the molecular formula C7H5NaO4S. Its unique structure, characterized by a formyl group (-CHO) and a sulfonate group (-SO3Na) attached to a benzene ring, endows it with various biological activities and applications in medicinal chemistry and organic synthesis.
This compound can be synthesized through the sulfonation of 3-formylbenzoic acid using sulfur trioxide (SO3) followed by neutralization with sodium hydroxide (NaOH) . This compound is notable for its reactivity, particularly its ability to undergo oxidation, reduction, and nucleophilic substitution reactions, which are essential in generating biologically active derivatives.
Table 1: Chemical Reactions of this compound
Reaction Type | Reactants | Products |
---|---|---|
Oxidation | This compound + KMnO4 | 3-sulfobenzoic acid |
Reduction | This compound + NaBH4 | 3-hydroxymethylbenzenesulfonate |
Substitution | This compound + Nucleophile | Various substituted benzenesulfonates |
Enzyme Inhibition
This compound has been identified as a precursor for synthesizing enzyme inhibitors. Its formyl group can covalently bond with nucleophilic residues in enzymes, potentially inhibiting their activity. This mechanism is crucial in developing therapeutic agents targeting various diseases, including cancer and microbial infections .
Antimicrobial and Anticancer Activities
Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer properties. For instance, compounds derived from this sodium salt have shown efficacy against several bacterial strains and cancer cell lines. The sulfonate group enhances solubility and bioavailability, facilitating interaction with biological targets .
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of this compound derivatives against human breast cancer cells. Results indicated significant inhibition of cell proliferation, suggesting that the compound may act through apoptosis induction pathways .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives displayed substantial antibacterial activity, making them candidates for further development as antimicrobial agents .
The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The formyl group allows for covalent bonding with amino acids in proteins, while the sulfonate group increases solubility in aqueous environments. This dual functionality enhances the compound's capacity to modulate enzyme activity and interact with cellular targets effectively .
Comparison with Related Compounds
This compound can be compared with its ortho and para counterparts:
Compound | Structure Positioning | Unique Properties |
---|---|---|
Sodium 2-formylbenzenesulfonate | Ortho | Different reactivity profile |
Sodium 4-formylbenzenesulfonate | Para | Varies in biological interactions |
This compound | Meta | Unique enzyme inhibition mechanism |
The meta positioning of the formyl and sulfonate groups contributes to its distinct reactivity and biological interactions compared to other isomers.
Properties
IUPAC Name |
sodium;3-formylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIUOLGCFDPAKN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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